An In-depth Technical Guide to Boc-D-Asp(OMe)-OH: Properties, Synthesis, and Application
An In-depth Technical Guide to Boc-D-Asp(OMe)-OH: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-tert-butyloxycarbonyl-D-aspartic acid β-methyl ester, commonly known as Boc-D-Asp(OMe)-OH. This protected amino acid is a critical building block in synthetic peptide chemistry, enabling the precise incorporation of D-aspartic acid residues into peptide chains.
Core Chemical Properties and Structure
Boc-D-Asp(OMe)-OH is a derivative of the naturally occurring amino acid L-aspartic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester on the β-carboxyl group. This strategic protection allows for selective reactions at the α-carboxyl group during peptide synthesis.
Chemical Structure:
(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid
Quantitative Chemical Data:
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid | [1] |
| CAS Number | 124184-67-4 | [1][2] |
| Molecular Formula | C10H17NO6 | [1][2] |
| Molecular Weight | 247.25 g/mol | [1][2] |
| Melting Point | 56 °C | [1] |
| Boiling Point | 411.5 ± 40.0 °C at 760 mmHg | [1] |
| Physical Form | Solid | [1][2] |
| Purity | ≥95% | [1][2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |
Experimental Protocols
Synthesis of Boc-D-Asp(OMe)-OH (Generalized Protocol)
The synthesis of Boc-D-Asp(OMe)-OH involves two key steps: the selective esterification of the β-carboxyl group of D-aspartic acid and the subsequent protection of the α-amino group with a Boc group. The following is a generalized experimental protocol based on established chemical transformations.
Materials:
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D-aspartic acid
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Methanol (MeOH)
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Thionyl chloride (SOCl2) or another suitable esterification catalyst
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Di-tert-butyl dicarbonate ((Boc)2O)
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Triethylamine (Et3N) or another suitable base
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Dioxane and water (or another suitable solvent system for Boc protection)
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Ethyl acetate (EtOAc)
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Hexanes
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Saturated sodium bicarbonate solution (NaHCO3)
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Brine
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Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
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Silica gel for column chromatography
Procedure:
Step 1: β-Methyl Esterification of D-Aspartic Acid
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Suspend D-aspartic acid in an excess of methanol.
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Cool the suspension in an ice bath.
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Slowly add thionyl chloride dropwise with stirring. The amount of thionyl chloride should be catalytic.
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Allow the reaction mixture to warm to room temperature and stir overnight. The suspension should gradually become a clear solution.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the excess methanol under reduced pressure to obtain the crude D-aspartic acid β-methyl ester.
Step 2: N-Boc Protection
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Dissolve the crude D-aspartic acid β-methyl ester in a 1:1 mixture of dioxane and water.
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Add triethylamine to the solution to adjust the pH to approximately 9-10.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
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Once the reaction is complete, remove the dioxane under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)2O.
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Acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid (e.g., 1M HCl).
-
Extract the product into ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude Boc-D-Asp(OMe)-OH.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and concentrated to yield Boc-D-Asp(OMe)-OH as a solid.
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Asp(OMe)-OH is a key reagent in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the incorporation of a Boc-D-Asp(OMe)-OH residue into a growing peptide chain on a solid support.
Materials:
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Peptide-resin with a free amino group
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Boc-D-Asp(OMe)-OH
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Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
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Base (e.g., N,N-diisopropylethylamine - DIPEA)
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Solvent (e.g., N,N-dimethylformamide - DMF or dichloromethane - DCM)
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TFA (Trifluoroacetic acid) for Boc deprotection
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Scavengers (e.g., triisopropylsilane - TIS, water)
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Washing solvents (DMF, DCM, isopropanol)
Procedure:
1. Resin Swelling:
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Swell the peptide-resin in the appropriate solvent (e.g., DCM or DMF) for 30-60 minutes in a reaction vessel.
2. Boc Deprotection:
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Drain the swelling solvent.
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Add a solution of TFA in DCM (typically 25-50%) to the resin to remove the N-terminal Boc protecting group of the preceding amino acid.
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Agitate the resin for 1-2 minutes, then drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.
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Drain the deprotection solution and wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid and prepare for the coupling step.
3. Neutralization:
-
Add a solution of a base (e.g., 5-10% DIPEA in DMF) to the resin and agitate for 5-10 minutes to neutralize the protonated amino group.
-
Drain the neutralization solution and repeat the process.
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Wash the resin thoroughly with DMF to remove excess base.
4. Coupling of Boc-D-Asp(OMe)-OH:
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In a separate vial, dissolve Boc-D-Asp(OMe)-OH (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, of slightly less equivalence than the amino acid) in DMF.
-
Add a base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the activation solution and allow it to pre-activate for a few minutes.
-
Add the activated Boc-D-Asp(OMe)-OH solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free amino groups.
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a single cycle of Boc Solid-Phase Peptide Synthesis (SPPS) for the incorporation of an amino acid like Boc-D-Asp(OMe)-OH.
Caption: Workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.
This technical guide serves as a foundational resource for understanding and utilizing Boc-D-Asp(OMe)-OH in research and development. Its well-defined chemical properties and critical role as a protected amino acid make it an indispensable tool for the synthesis of complex and novel peptides.
